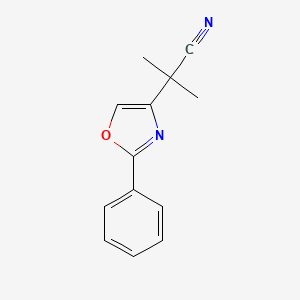

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propanenitrile |

InChI |

InChI=1S/C13H12N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

ZBZUVLSYULIKQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile typically involves the reaction of 2-phenyloxazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where 2-phenyloxazole is treated with 2-bromo-2-methylpropanenitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with oxidized functional groups.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Amino-substituted oxazole derivatives.

Substitution: Halogenated or nitrated oxazole derivatives.

Scientific Research Applications

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 2-Phenyloxazole-4-carbonitrile: Shares the oxazole and nitrile groups but lacks the methyl-propanenitrile branch.

- The ester group confers higher hydrolytic stability under basic conditions compared to nitriles .

Functional Group Analogs

- Benzonitrile derivatives: Compounds like 2-((4-ethylphenoxy)methyl)benzonitrile exhibit similar nitrile-mediated polarity but lack heterocyclic components, reducing their aromatic interactions in biological systems .

- Isoxazole derivatives: Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate replaces the oxazole with an isoxazole ring, altering hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

Reactivity and Stability

- Hydrolytic Stability: The nitrile group in this compound is susceptible to hydrolysis under acidic or strongly basic conditions, forming a carboxylic acid. In contrast, ester analogs (e.g., Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate) require harsher basic conditions for hydrolysis .

- Thermal Stability: The oxazole ring enhances thermal stability compared to non-aromatic nitriles, with decomposition observed above 250°C .

Biological Activity

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nitrile group, which is often associated with biological activity, particularly in the context of enzyme inhibition and receptor interaction.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and survival.

- Oxidative Stress Reduction : There is evidence suggesting that it may reduce oxidative stress markers in cellular models.

Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis, characterized by increased levels of caspase activity and DNA fragmentation.

Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in animal models |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile, and how can purity be validated?

- Synthesis : The compound can be synthesized via coupling reactions using reagents like HATU and N-methylmorpholine (NMM). For example, coupling 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine with bromo-precursors in acetonitrile/CHCl₃ yields derivatives with ~50–60% efficiency .

- Purity Validation : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) or HPLC with co-injection of non-radiolabeled standards ensures purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing structural features of this compound?

- 1H/13C NMR and HRMS : Confirm molecular structure and regiochemistry, particularly for distinguishing oxazole and nitrile groups .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., C–H⋯N interactions) and polymorphism. Single-crystal data (CCDC codes) validate supramolecular arrangements .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Solubility : The compound is soluble in DMSO and ethanol (≥20 mg/mL) but insoluble in water. Pre-dissolution in DMSO followed by dilution in aqueous buffers is recommended for biological assays .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize radiochemical yield when incorporating this compound into PET tracers?

- Radiosynthesis : Late-stage fluorination with [18F]fluoride via bromo-precursors (e.g., 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)-N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)benzamide) achieves >95% radiochemical purity. Use 75% acetonitrile/water for elution and solvent evaporation under reduced pressure .

- Quality Control : Co-injection with non-radioactive analogs on analytical HPLC ensures identity and purity .

Q. What experimental strategies address discrepancies in reported biological activity data (e.g., kinase inhibition)?

- Selectivity Profiling : Use kinase panel assays (e.g., LRRK2, PI3K/mTOR) at varying ATP concentrations to assess IC₅₀ shifts. Cross-validate with in silico docking (AutoDock Vina) to identify off-target binding .

- Data Normalization : Include positive controls (e.g., GNE-0877 for LRRK2 inhibition) and account for solvent effects (e.g., DMSO ≤0.1% final concentration) .

Q. How can polymorphic forms of this compound be systematically characterized for drug development?

- Polymorph Screening : Recrystallize from solvents like ethyl acetate or ethanol under controlled temperature/humidity. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish crystalline vs. amorphous phases .

- Solvate Analysis : TGA-FTIR identifies solvent residues, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. What computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- In Silico Modeling : Combine molecular dynamics (AMBER) and DFT calculations to predict LogP, solubility, and metabolic stability. Focus on modifying the oxazole-phenyl moiety to reduce CYP3A4 affinity .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration, critical for CNS-targeted inhibitors .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s reactivity in cycloaddition reactions?

- Reaction Optimization : Screen Lewis acids (e.g., ZnCl₂) and solvents (DMF vs. THF) to stabilize transition states. Monitor regioselectivity via LC-MS and compare with DFT-predicted pathways .

- Mechanistic Studies : Use kinetic isotope effects (KIE) or trapping experiments to identify intermediates in nitrile-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.